molecular formula C6H8O2 B13884590 Cyclobutane-1,1-dicarbaldehyde

Cyclobutane-1,1-dicarbaldehyde

Cat. No.: B13884590
M. Wt: 112.13 g/mol
InChI Key: VOCPJLGSIMEWHJ-UHFFFAOYSA-N
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Description

Cyclobutane-1,1-dicarbaldehyde is an organic compound characterized by a cyclobutane ring with two aldehyde groups attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutane-1,1-dicarbaldehyde can be synthesized through several methods. One common approach involves the photochemical dimerization of alkenes under UV light, which forms cyclobutane derivatives. Another method includes the reduction of 1,1-dicyanocyclobutane using suitable reducing agents.

Industrial Production Methods: Industrial production of this compound typically involves large-scale photochemical reactors where alkenes are exposed to UV light to induce cyclization. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cyclobutane-1,1-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the aldehyde groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Cyclobutane-1,1-dicarboxylic acid.

    Reduction: Cyclobutane-1,1-dimethanol.

    Substitution: Cyclobutane derivatives with various functional groups.

Scientific Research Applications

Cyclobutane-1,1-dicarbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in biological systems, particularly in the formation of DNA photodimers.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclobutane-1,1-dicarbaldehyde involves its reactivity due to the strained cyclobutane ring and the presence of reactive aldehyde groups. The compound can participate in various chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Cyclobutane-1,1-dicarbaldehyde can be compared with other similar compounds, such as:

    Cyclobutane-1,1-dicarboxylic acid: This compound has carboxylic acid groups instead of aldehyde groups, making it less reactive in certain types of reactions.

    Cyclobutane-1,1-dimethanol: This compound has primary alcohol groups, which can undergo different types of reactions compared to aldehyde groups.

Uniqueness: this compound is unique due to its combination of a strained cyclobutane ring and reactive aldehyde groups, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

cyclobutane-1,1-dicarbaldehyde

InChI

InChI=1S/C6H8O2/c7-4-6(5-8)2-1-3-6/h4-5H,1-3H2

InChI Key

VOCPJLGSIMEWHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C=O)C=O

Origin of Product

United States

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